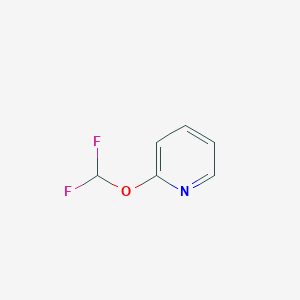

2-(Difluoromethoxy)pyridine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(difluoromethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO/c7-6(8)10-5-3-1-2-4-9-5/h1-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIIPLYODDSSCIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10705630 | |

| Record name | 2-(Difluoromethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10705630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865075-07-6 | |

| Record name | 2-(Difluoromethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10705630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

2-(Difluoromethoxy)pyridine CAS number and properties

Technical Whitepaper: The 2-(Difluoromethoxy)pyridine Motif in Drug Discovery

Part 1: Executive Summary

In the landscape of modern medicinal chemistry, the 2-(difluoromethoxy)pyridine moiety represents a high-value pharmacophore, functioning as a critical bioisostere for methoxy (

Unlike the fully fluorinated trifluoromethoxy group, the difluoromethoxy motif (

Part 2: Identity & Physicochemical Profile

While the unsubstituted parent compound is chemically labile and less commercially prominent, the halogenated derivatives serve as the stable building blocks for drug development. The following data characterizes the 4-Bromo derivative, the industry-standard anchor for introducing this moiety.

Table 1: Physicochemical Specifications (Anchor Compound)

| Property | Value | Notes |

| Compound Name | 4-Bromo-2-(difluoromethoxy)pyridine | Primary Building Block |

| CAS Number | 832735-56-5 | Standard commercial identifier |

| Molecular Formula | ||

| Molecular Weight | 224.00 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 215.0 ± 20.0 °C (Predicted) | at 760 mmHg |

| Density | 1.7 ± 0.1 g/cm³ | High density due to Br/F content |

| LogP | ~2.3 - 2.5 | Lipophilic shift vs. methoxy analog |

| H-Bond Donors | 0 (Classical), 1 (Weak C-H) | The |

| H-Bond Acceptors | 3 | Pyridine N + Ether O + Fluorines |

Part 3: Synthetic Methodologies & Manufacturing

The synthesis of 2-(difluoromethoxy)pyridine derivatives is non-trivial due to the ambient nucleophilicity of the pyridone tautomer. The reaction of 2-hydroxypyridine with difluoromethylating agents often yields a mixture of the desired 2-(difluoromethoxy)pyridine (O-isomer) and the undesired 1-(difluoromethyl)pyridin-2-one (N-isomer) .

Core Challenge: Regioselectivity (O- vs. N- Alkylation)

The selectivity is governed by the "Hard and Soft Acids and Bases" (HSAB) principle and solvent effects. The oxygen atom is the "harder" nucleophile, while the nitrogen is "softer."

-

Reagents: Chlorodifluoromethane (

, Freon-22) or Sodium chlorodifluoroacetate ( -

Mechanism: These reagents generate difluorocarbene (

) in situ. -

Selectivity Control:

-

Solvent: Aprotic polar solvents (DMF, MeCN) favor the N-alkylation (thermodynamic product) in the absence of specific additives.

-

Base/Cation: The use of Silver Carbonate (

) or large counter-ions (Cesium) can shift preference toward the O-isomer by coordinating the nitrogen or favoring the oxyanion reactivity.

-

Experimental Protocol: O-Selective Difluoromethylation

Objective: Synthesis of 4-Bromo-2-(difluoromethoxy)pyridine from 4-bromo-2-hydroxypyridine.

-

Reagents:

-

Substrate: 4-Bromo-2-hydroxypyridine (1.0 eq)

-

Reagent: Sodium chlorodifluoroacetate (2.5 eq) [Solid difluorocarbene source]

-

Base: Potassium Carbonate (

, 3.0 eq) -

Solvent: DMF / Water (9:1 ratio) - Water traces can sometimes aid proton transfer, though anhydrous conditions are often preferred for carbene stability.

-

Optimization: For higher O-selectivity, use Sodium hydride (NaH) in dry DMF, followed by slow addition of the carbene source, or use

in Toluene/Benzene.

-

-

Procedure:

-

Step 1: Charge a flame-dried reaction vessel with 4-bromo-2-hydroxypyridine and

in DMF. Stir at room temperature for 30 min to generate the pyridone anion. -

Step 2: Add Sodium chlorodifluoroacetate in portions.

-

Step 3: Heat the reaction mixture to 95–100°C . Critical: Decarboxylation of the acetate generates the active

species at this temperature. -

Step 4: Monitor by LC-MS. The N-isomer typically elutes earlier than the O-isomer on reverse-phase columns.

-

Step 5: Quench with water, extract with Ethyl Acetate.

-

Step 6: Purification via silica gel chromatography (Hexane/EtOAc gradient). The O-isomer is less polar (higher

) than the N-isomer.

-

Figure 1: Divergent reaction pathways for difluoromethylation of 2-hydroxypyridines. Control of reaction conditions is required to favor the O-isomer.

Part 4: Medicinal Chemistry Utility

The 2-(difluoromethoxy)pyridine motif is not merely a structural spacer; it is a functional tool for optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Metabolic Stability (The "Fluorine Shield")

-

Problem: A standard methoxy group (

) on a pyridine ring is highly susceptible to O-dealkylation by Cytochrome P450 enzymes (CYP450). -

Solution: The

bond is stronger (approx. 116 kcal/mol) than the -

Result: Significantly extended half-life (

) in microsomal stability assays.

Lipophilicity & Permeability

-

Modulation: The

group is more lipophilic than -

: Replacing

Bioisosterism & Electronic Effects

-

Lipophilic H-Bond Donor: Unlike the inert

, the terminal proton in -

Acidity: The

of the

Figure 2: Decision logic for deploying the difluoromethoxy bioisostere in Lead Optimization.

Part 5: Handling & Safety

-

Hazards: 2-(Difluoromethoxy)pyridine derivatives are generally classified as Irritants (Skin/Eye/Respiratory) .[1]

-

Specific Risk: During synthesis, the generation of difluorocarbene is hazardous. If using chlorodifluoromethane gas, ensure proper ventilation to avoid asphyxiation. If using sodium chlorodifluoroacetate, be aware that it decomposes to release gases at high temperatures; pressure buildup in sealed vessels is a risk.

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Protect from moisture, as hydrolysis can revert the compound to the hydroxypyridine parent over long periods.

References

-

ChemicalBook. 4-Bromo-2-(difluoromethoxy)pyridine Properties and Safety. Retrieved from

-

Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry.

-

PubChem. Compound Summary: 4-Bromo-2-(difluoromethoxy)pyridine.[2] National Library of Medicine.

- Fier, P. S., et al. (2017).Direct synthesis of difluoromethyl ethers.

-

Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

Sources

2-(Difluoromethoxy)pyridine molecular weight and formula

[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

2-(Difluoromethoxy)pyridine is a fluorinated pyridine derivative widely utilized in medicinal chemistry as a lipophilic bioisostere for the methoxy group. It is characterized by the substitution of a difluoromethoxy moiety (

| Property | Data |

| IUPAC Name | 2-(Difluoromethoxy)pyridine |

| Common Name | 2-Difluoromethoxypyridine |

| CAS Registry Number | 22710-09-4 |

| Molecular Formula | |

| Molecular Weight | 145.11 g/mol |

| Physical State | Colorless liquid |

| Boiling Point | 50–52 °C at 30 Torr (approx. 158 °C at 760 Torr) |

| Density | ~1.2 g/mL |

| Lipophilicity (cLogP) | ~1.5 (More lipophilic than 2-methoxypyridine) |

| H-Bond Acceptors | 2 (N, O) |

| H-Bond Donors | 0 |

Structural Representation

The molecule consists of a pyridine ring where the oxygen of the ether linkage is bonded to the C2 position, and the difluoromethyl group is attached to the oxygen.

Synthetic Methodologies

The synthesis of 2-(difluoromethoxy)pyridine presents a classic challenge in heterocyclic chemistry: Regioselectivity . The starting material, 2-hydroxypyridine, exists in tautomeric equilibrium with 2-pyridone. Alkylation can occur at the oxygen (O-alkylation) to yield the desired difluoromethoxy product, or at the nitrogen (N-alkylation) to yield

Protocol: O-Selective Difluoromethylation

To favor the formation of the ether (O-alkylation), "soft" reaction conditions are employed using a phase-transfer catalyst (PTC) and a difluorocarbene source.

-

Reagents: 2-Hydroxypyridine, Chlorodifluoromethane (

, Freon-22) or Sodium Chlorodifluoroacetate. -

Catalyst: Tetrabutylammonium bromide (TBAB) or similar PTC.

-

Base/Solvent: Aqueous KOH / THF or Dioxane.

-

Conditions: Mild heating (35–45 °C).

Step-by-Step Workflow

-

Preparation: Dissolve 2-hydroxypyridine (1.0 eq) in THF. Add TBAB (0.1 eq) and aqueous KOH (20–30%, 3.0 eq).

-

Carbene Generation: Introduce the difluorocarbene source. If using

gas, bubble it slowly into the reaction mixture. If using sodium chlorodifluoroacetate, add it portion-wise to control the release of -

Reaction: The base deprotonates the pyridone. The PTC facilitates the interaction between the anionic nucleophile and the carbene species at the interface.

-

Workup: Dilute with water and extract with ethyl acetate. The organic layer is dried (

) and concentrated. -

Purification: Distillation under reduced pressure is preferred due to the volatility of the product.

Reaction Mechanism & Selectivity Logic

The reaction proceeds via the generation of singlet difluorocarbene (

-

O-Attack (Kinetic/Soft Control): Favored by lower temperatures and phase-transfer conditions, leading to 2-(difluoromethoxy)pyridine .

-

N-Attack (Thermodynamic/Hard Control): Favored by high temperatures (e.g.,

/DMF at 120°C), leading to 1-(difluoromethyl)pyridin-2-one .

Figure 1: Divergent synthesis pathways for 2-(difluoromethoxy)pyridine versus its N-alkylated isomer.

Medicinal Chemistry Applications

In drug discovery, the 2-(difluoromethoxy)pyridine moiety is a strategic structural motif used to modulate physicochemical properties without significantly altering steric bulk.

Bioisosterism

It serves as a bioisostere for the methoxy group (

-

Sterics: The

group is slightly larger than -

Electronics: The fluorine atoms withdraw electron density, lowering the basicity of the pyridine nitrogen compared to a methoxy-pyridine. This can reduce off-target hERG binding or improve selectivity.

Lipophilicity Modulation

Replacing hydrogen atoms with fluorine typically increases lipophilicity (

-

Effect: Enhances membrane permeability and blood-brain barrier (BBB) penetration.

-

Comparison:

.

Metabolic Stability

The

-

Mechanism: Methoxy groups are prone to O-dealkylation by Cytochrome P450 enzymes (CYP450). The C-F bond is stronger and resistant to oxidative attack, thereby extending the half-life (

) of the drug molecule.

Hydrogen Bonding

Unlike a methoxy group, the difluoromethoxy oxygen is a weaker hydrogen bond acceptor due to the electron-withdrawing effect of the

Handling & Safety

Signal Word: WARNING

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). The compound is stable but should be kept away from strong oxidizing agents.

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and work within a fume hood.

References

-

Synthesis & Regioselectivity: Petko, K. I., & Filatov, A. A. (2024). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. Journal of Organic and Pharmaceutical Chemistry. Link

-

Bioisosterism: Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

Physicochemical Properties: PubChem Compound Summary for 2-(Difluoromethoxy)pyridine derivatives. Link

-

Reagent Utility: Zafrani, Y., et al. (2017). Difluoromethyl Ethers: Synthesis and Properties. Journal of Organic Chemistry. Link

Technical Guide: Solubility Profiling & Handling of 2-(Difluoromethoxy)pyridine

This guide serves as a technical manual for the physicochemical handling of 2-(Difluoromethoxy)pyridine (CAS 22738-07-4) .

Executive Summary & Physicochemical Profile

2-(Difluoromethoxy)pyridine is a specialized heterocyclic building block used primarily in medicinal chemistry as a lipophilic bioisostere of 2-methoxypyridine.[1] The introduction of the difluoromethoxy group (

This guide defines the solubility landscape of this compound, providing a mechanistic rationale for solvent selection in synthesis and formulation.

Physicochemical Core Data

| Property | Value / Characteristic | Relevance to Solubility |

| CAS Number | 22738-07-4 | Unique Identifier |

| Molecular Formula | Heteroaromatic, Fluorinated | |

| Molecular Weight | 145.11 g/mol | Small molecule (Fragment-like) |

| Physical State | Liquid (at 25°C) | Miscibility vs. Dissolution |

| Predicted LogP | ~2.1 – 2.7 | Lipophilic; prefers organic phases |

| H-Bond Donors | 0 | No self-association (no aggregation) |

| H-Bond Acceptors | 3 (N, O, F) | Soluble in protic solvents |

Solubility Landscape & Mechanistic Insights

The solubility of 2-(Difluoromethoxy)pyridine is governed by the competition between the lipophilic fluorinated tail and the polar pyridine nitrogen.

Mechanistic Diagram: Solvation Interactions

The following diagram illustrates how the structural features of the molecule dictate its interaction with different solvent classes.

Caption: Structural determinants of solubility.[2] The pyridine nitrogen facilitates dissolution in alcohols, while the difluoro-tail drives solubility in organics.

Detailed Solvent Compatibility Table

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Rationale |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent (Miscible) | The high lipophilicity of the |

| Polar Aprotic | DMSO, DMF, Acetonitrile (MeCN) | Excellent (>100 mg/mL) | Strong dipole-dipole interactions between the solvent and the pyridine ring.[3] Preferred for nucleophilic substitution reactions ( |

| Polar Protic | Methanol, Ethanol, Isopropanol | Good to High | The pyridine nitrogen acts as a Hydrogen Bond Acceptor (HBA).[3] However, the electron-withdrawing |

| Ethers | THF, Diethyl Ether, MTBE | Good | General compatibility.[3] THF is the standard solvent for lithiation or organometallic coupling involving this scaffold. |

| Non-Polar Hydrocarbons | Hexane, Heptane | Moderate to Low | While the |

| Aqueous | Water, PBS (pH 7.[3][2]4) | Low (<1 mg/mL) | The hydrophobic fluorinated motif dominates.[3] Solubility may increase at low pH (< pH 3) due to protonation of the pyridine nitrogen. |

Experimental Protocol: Self-Validating Solubility Assay

Since batch-specific purity can affect saturation points, researchers should not rely solely on literature values. Use this Thermodynamic Solubility Protocol to validate the compound in your specific solvent system.

Workflow: Shake-Flask Method (HPLC/UV Detection)

Reagents Required:

-

2-(Difluoromethoxy)pyridine (Test Article)

-

Target Solvent (e.g., DMSO, PBS)[2]

-

0.22 µm PTFE Syringe Filter (Do not use Nylon for fluorinated compounds to avoid potential adsorption).

Step-by-Step Methodology:

-

Supersaturation: Add 10 mg of the compound to a 1.5 mL HPLC vial.

-

Solvent Addition: Add 250 µL of the target solvent.

-

Visual Check:

-

If clear: Solubility > 40 mg/mL. (Stop here if this suffices for synthesis).

-

If undissolved oil/solid remains:[3] Proceed to Step 4.

-

-

Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 500 rpm).

-

Phase Separation: Centrifuge at 10,000 rpm for 5 minutes.

-

Filtration: Filter the supernatant using the PTFE filter.

-

Quantification: Dilute the filtrate 100x in Acetonitrile and inject into HPLC (UV @ 254 nm). Compare peak area against a standard curve.

Workflow Diagram: Solubility Determination

Caption: Standard Operating Procedure for thermodynamic solubility determination.

Applications & Strategic Implications

Synthesis & Reaction Optimization

-

Nucleophilic Substitutions (

): Use DMSO or DMF . The high solubility and high dielectric constant stabilize the transition states. -

Cross-Coupling (Suzuki/Buchwald): Use 1,4-Dioxane or Toluene/Water mixtures. The compound partitions well into the organic phase, protecting the catalyst.

-

Lithiation: Use THF or 2-MeTHF at -78°C. The compound is fully soluble, allowing for precise ortho-lithiation.

Bioisosteric Design

The

-

Metabolic Stability: The C-F bond prevents O-dealkylation by cytochrome P450 enzymes.

-

Lipophilicity: It increases LogP by approximately 0.4–0.6 units compared to

, improving membrane permeability.

Safety & Handling (E-E-A-T)

Warning: Fluorinated pyridines can be deceptively toxic and volatile.

-

Inhalation: Use only in a certified chemical fume hood. The vapor pressure is significant at room temperature.

-

Skin Contact: The lipophilic nature allows rapid dermal absorption. Wear nitrile gloves (minimum 0.11 mm thickness).

-

Waste Disposal: Do not mix with acidic aqueous waste if there is a risk of hydrolysis releasing HF (though the

ether linkage is generally stable to dilute acid). Dispose of as halogenated organic waste.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12628469, 2-(Difluoromethoxy)pyridine. Retrieved from [Link]

-

Ertl, P., & Rohde, B. (2000). Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties. Journal of Medicinal Chemistry.[4] (Theoretical basis for LogP and solubility predictions). Retrieved from [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[4] (Mechanistic insight on difluoromethoxy solubility effects). Retrieved from [Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Buy 6-(Difluoromethoxy)pyridin-2-amine | 1131007-43-6 [smolecule.com]

- 3. Pyridine (CAS 110-86-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(Difluoromethoxy)pyridine: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate a compound's physicochemical and pharmacokinetic properties. The difluoromethoxy group (-OCF₂H) has emerged as a valuable bioisostere for hydroxyl and methoxy groups, offering a unique combination of steric and electronic characteristics. This guide provides a comprehensive technical overview of 2-(Difluoromethoxy)pyridine, a heterocyclic building block of increasing interest in drug discovery and development.

Chemical Structure and IUPAC Nomenclature

1.1. Molecular Structure

2-(Difluoromethoxy)pyridine consists of a pyridine ring substituted at the 2-position with a difluoromethoxy group. The oxygen atom acts as a linker between the aromatic ring and the difluoromethyl moiety.

1.2. IUPAC Name

The systematic IUPAC name for this compound is 2-(difluoromethoxy)pyridine .

Synthesis and Mechanistic Considerations

The synthesis of 2-(difluoromethoxy)pyridine primarily involves the O-difluoromethylation of 2-hydroxypyridine. A critical consideration in this synthesis is the tautomeric equilibrium of the starting material, which exists as both 2-hydroxypyridine and its corresponding pyridone form, 2(1H)-pyridone. The reaction conditions must favor the O-alkylation of the hydroxyl tautomer.

Two principal methods for the difluoromethylation of hydroxyl groups are prevalent in the literature and are applicable to the synthesis of 2-(difluoromethoxy)pyridine.

2.1. Synthesis via Difluorocarbene Intermediate using Sodium Chlorodifluoroacetate

This method relies on the in situ generation of difluorocarbene (:CF₂) from a stable precursor, sodium chlorodifluoroacetate (ClCF₂COONa). The highly electrophilic difluorocarbene is then trapped by the nucleophilic oxygen of 2-hydroxypyridine.

Experimental Protocol: O-Difluoromethylation using Sodium Chlorodifluoroacetate

-

Reaction Setup: To a stirred solution of 2-hydroxypyridine (1.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) is added a base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq.), to deprotonate the hydroxyl group and form the more nucleophilic pyridin-2-olate.

-

Reagent Addition: Sodium chlorodifluoroacetate (2.0-3.0 eq.) is added to the reaction mixture.

-

Reaction Conditions: The reaction is typically heated to a temperature between 100-120 °C for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 2-(difluoromethoxy)pyridine.

Causality Behind Experimental Choices:

-

Solvent: DMF is chosen for its high boiling point and its ability to dissolve both the organic substrate and the inorganic reagents.

-

Base: The base is crucial for deprotonating the 2-hydroxypyridine, thereby increasing its nucleophilicity towards the difluorocarbene. Cesium carbonate is often preferred for its higher solubility and basicity, which can lead to improved reaction rates and yields.

-

Temperature: Elevated temperatures are necessary to induce the decarboxylation of sodium chlorodifluoroacetate to generate the difluorocarbene intermediate.

Caption: Synthesis of 2-(Difluoromethoxy)pyridine via a difluorocarbene intermediate.

2.2. Synthesis using (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br)

An alternative approach utilizes (bromodifluoromethyl)trimethylsilane (TMSCF₂Br) as the difluoromethylating agent. This method often proceeds under milder conditions compared to the use of sodium chlorodifluoroacetate.

Experimental Protocol: O-Difluoromethylation using TMSCF₂Br

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), 2-hydroxypyridine (1.0 eq.) is dissolved in an anhydrous polar aprotic solvent such as tetrahydrofuran (THF) or acetonitrile.

-

Base Addition: A suitable base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.1-1.2 eq.), is added portion-wise at 0 °C to deprotonate the hydroxyl group.

-

Reagent Addition: After stirring for a short period, TMSCF₂Br (1.2-1.5 eq.) is added dropwise to the reaction mixture at 0 °C.

-

Reaction Conditions: The reaction is allowed to warm to room temperature and stirred for several hours until completion, as monitored by TLC or LC-MS.

-

Work-up and Purification: The reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of strong bases like NaH necessitates an inert atmosphere to prevent reaction with atmospheric moisture.

-

Anhydrous Solvents: Anhydrous conditions are critical to ensure the efficiency of the strong base and to prevent unwanted side reactions.

-

Low Temperature Addition: The initial deprotonation and addition of the electrophilic TMSCF₂Br are often carried out at low temperatures to control the reaction rate and minimize potential side reactions.

Caption: Synthesis of 2-(Difluoromethoxy)pyridine using TMSCF₂Br.

Physicochemical Properties and Spectroscopic Characterization

The introduction of the difluoromethoxy group significantly alters the physicochemical properties of the pyridine ring compared to its hydroxy or methoxy analogs.

| Property | Value | Source |

| IUPAC Name | 2-(difluoromethoxy)pyridine | - |

| Molecular Formula | C₆H₅F₂NO | - |

| Molecular Weight | 145.11 g/mol | - |

| CAS Number | 154546-51-7 | - |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, with their chemical shifts influenced by the electron-withdrawing nature of the difluoromethoxy group. A key feature will be a triplet for the proton of the -OCF₂H group due to coupling with the two fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will display signals for the five distinct carbon atoms of the pyridine ring and a triplet for the carbon of the difluoromethoxy group due to carbon-fluorine coupling.

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a doublet for the two equivalent fluorine atoms, coupled to the proton of the difluoromethoxy group.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns may involve the loss of the difluoromethoxy group or fragmentation of the pyridine ring.

Applications in Drug Discovery and Development

The difluoromethoxy group is a valuable bioisostere for the hydroxyl and methoxy groups, offering several advantages in drug design.

-

Modulation of pKa: The strong electron-withdrawing nature of the difluoromethoxy group can significantly lower the pKa of nearby basic nitrogen atoms, which can be crucial for optimizing drug-receptor interactions and pharmacokinetic properties.

-

Increased Lipophilicity: The -OCF₂H group generally increases the lipophilicity of a molecule compared to a hydroxyl group, which can enhance membrane permeability and oral bioavailability.

-

Metabolic Stability: The C-F bonds are significantly stronger than C-H bonds, making the difluoromethyl group more resistant to metabolic oxidation. Replacing a metabolically labile methoxy group with a difluoromethoxy group can lead to an improved pharmacokinetic profile.

-

Conformational Effects: The steric bulk and electronic properties of the difluoromethoxy group can influence the preferred conformation of a molecule, potentially leading to enhanced binding affinity for its biological target.

The 2-(difluoromethoxy)pyridine scaffold can be incorporated into a wide range of biologically active molecules, including kinase inhibitors, GPCR modulators, and enzyme inhibitors, to fine-tune their pharmacological properties.

1H NMR spectrum of 2-(Difluoromethoxy)pyridine

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-(Difluoromethoxy)pyridine

Authored by: A Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. For professionals in pharmaceutical and agrochemical research, the precise characterization of novel heterocyclic compounds is paramount. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-(Difluoromethoxy)pyridine, a compound of interest due to the unique spectroscopic signature imparted by the difluoromethoxy (-OCHF₂) substituent. We will dissect the theoretical underpinnings of the spectral features, provide a detailed assignment of resonances, outline a validated experimental protocol, and summarize the key spectral parameters. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to interpret and utilize NMR data for fluorinated pyridine derivatives.

Introduction: The Structural Significance of 2-(Difluoromethoxy)pyridine

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, including metabolic stability and binding affinity. The difluoromethoxy group is a key pharmacophore that often serves as a bioisostere for hydroxyl or methoxy groups. 2-(Difluoromethoxy)pyridine is a heterocyclic building block that incorporates this valuable moiety.

Understanding its ¹H NMR spectrum is critical for several reasons:

-

Structural Verification: Unambiguously confirms the molecular structure and constitution.

-

Purity Assessment: Detects and quantifies impurities.

-

Reaction Monitoring: Tracks the progress of synthetic transformations involving this moiety.

The spectrum of this molecule is particularly instructive, showcasing a combination of aromatic proton-proton couplings and the highly characteristic proton-fluorine (¹H-¹⁹F) spin-spin coupling.

Molecular Structure and Proton Environments

To interpret the spectrum, we must first identify the distinct proton environments in the molecule. There are five protons in total, which can be categorized into two groups: the difluoromethoxy proton and the four aromatic protons on the pyridine ring.

-

The Difluoromethoxy Proton (H-α): The single proton on the difluoromethoxy group.

-

The Pyridine Ring Protons (H-3, H-4, H-5, H-6): The four protons attached to the pyridine core, each in a unique chemical and magnetic environment due to the C2-substituent.

Core Principles and Detailed Spectral Analysis

The ¹H NMR spectrum of 2-(Difluoromethoxy)pyridine is governed by chemical shift principles and spin-spin coupling interactions. The electron-withdrawing nature of the difluoromethoxy group and the nitrogen atom significantly influences the electronic environment of the protons.

The Difluoromethoxy Proton (H-α): A Characteristic Triplet

The most diagnostic signal in the spectrum is that of the H-α proton.

-

Chemical Shift (δ): This proton is attached to a carbon that is bonded to two highly electronegative fluorine atoms and an oxygen atom. This results in strong deshielding, pushing its resonance significantly downfield, typically in the range of δ 6.5 - 7.5 ppm .

-

Multiplicity: The proton is coupled to two adjacent, magnetically equivalent ¹⁹F nuclei (a spin ½ nucleus, 100% natural abundance). According to the n+1 rule, this coupling splits the proton signal into a triplet (t) .

-

Coupling Constant (²JHF): This two-bond H-F coupling is characteristically large, with a coupling constant (²JHF) typically observed in the range of 72-76 Hz .[1] This large value is a hallmark of geminal H-F coupling and is unambiguous proof of the -CHF₂ moiety.

The Pyridine Ring Protons: A Complex Aromatic System

The four protons on the pyridine ring (H-3, H-4, H-5, H-6) give rise to a complex set of signals in the aromatic region of the spectrum (typically δ 6.8 - 8.5 ppm ). Their precise chemical shifts and splitting patterns are dictated by their position relative to the ring nitrogen and the C2-substituent. For reference, the protons in unsubstituted pyridine appear at δ ~8.6 (H-2/6), ~7.2 (H-3/5), and ~7.6 ppm (H-4) in CDCl₃.[2]

-

H-6: This proton is ortho to the ring nitrogen, making it the most deshielded of the aromatic protons. It will appear furthest downfield. It is coupled to H-5 (ortho coupling, ³JHH ≈ 4-6 Hz) and H-4 (meta coupling, ⁴JHH ≈ 1-2 Hz). It may also exhibit a small five-bond coupling to H-α (⁵JHF). The signal is expected to be a doublet of doublets (dd) or a more complex multiplet.

-

H-4: This proton is para to the substituent and meta to the nitrogen. It is coupled to H-3 and H-5 (both ortho couplings, ³JHH ≈ 7-9 Hz) and H-6 (para coupling, ⁵JHH < 1 Hz). This often results in a triplet of doublets (td) or a complex multiplet.

-

H-3: This proton is ortho to the substituent and meta to the nitrogen. It is coupled to H-4 (ortho coupling, ³JHH ≈ 7-9 Hz) and H-5 (meta coupling, ⁴JHH ≈ 1-2 Hz). It may also show a four-bond coupling to H-α (⁴JHF). This signal typically appears as a doublet of triplets (dt) or doublet of doublets (dd) .

-

H-5: This proton is meta to both the substituent and the nitrogen. It is coupled to H-4 and H-6 (both ortho couplings). This signal is often a complex multiplet, frequently appearing as a triplet of doublets (td) .

The analysis of complex splitting patterns in aromatic systems can be challenging due to overlapping signals.[3] Higher field NMR instruments can provide the necessary resolution to fully delineate these couplings.[3]

Summary of ¹H NMR Data

The following table summarizes the expected ¹H NMR spectral data for 2-(Difluoromethoxy)pyridine in a standard solvent like CDCl₃.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) |

| H-α (-OCH F₂) | 6.5 - 7.5 | t | ²JHF = 72 - 76 |

| H-6 | 8.1 - 8.4 | dd | ³JHH ≈ 4-6, ⁴JHH ≈ 1-2 |

| H-4 | 7.7 - 8.0 | td | ³JHH ≈ 7-9, ⁴JHH ≈ 1-2 |

| H-3 | 7.1 - 7.4 | dt or ddd | ³JHH ≈ 7-9, ⁴JHH ≈ 1-2 |

| H-5 | 6.9 - 7.2 | td | ³JHH ≈ 4-6, ³JHH ≈ 7-9 |

Note: Chemical shifts are predictive and can vary based on solvent and concentration. Multiplicities may appear as broader multiplets if couplings are not fully resolved.

Visualization of Key Coupling Interactions

The following diagram illustrates the primary spin-spin coupling pathways in 2-(Difluoromethoxy)pyridine that define its ¹H NMR spectrum.

Caption: Key J-coupling interactions in 2-(Difluoromethoxy)pyridine.

Experimental Protocol for ¹H NMR Spectrum Acquisition

Adherence to a standardized protocol is essential for acquiring high-quality, reproducible NMR data.

Sample Preparation

-

Material: Weigh approximately 5-10 mg of 2-(Difluoromethoxy)pyridine for a standard ¹H NMR experiment.[4]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules.[5] Use approximately 0.6-0.7 mL of solvent.

-

Dissolution: Transfer the weighed sample into a clean, dry vial. Add the deuterated solvent and gently agitate until the sample is fully dissolved.

-

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. If any particulate matter is present, filter the solution through a small cotton plug in the pipette.[5]

-

Labeling: Clearly label the NMR tube with a unique identifier.

Workflow for NMR Data Acquisition

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

Instrument Parameters

-

Lock and Shim: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Tuning and Matching: Tune and match the probe to the ¹H frequency to ensure efficient power transfer.

-

Acquisition: Utilize standard ¹H acquisition parameters. A typical experiment might involve:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16 scans (adjust as needed based on concentration)

-

-

Processing: After acquisition, apply a Fourier transform (FT) to the Free Induction Decay (FID). Carefully phase the spectrum and apply a baseline correction to ensure accurate integrations.

-

Referencing: Reference the spectrum using the signal from an internal standard like tetramethylsilane (TMS) at δ 0.00 ppm, or to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).[6]

Conclusion

The ¹H NMR spectrum of 2-(Difluoromethoxy)pyridine is a rich source of structural information. The defining features are the downfield triplet for the -OCHF₂ proton, with its large ²JHF coupling constant, and the complex but interpretable multiplet patterns of the four distinct pyridine ring protons. By understanding the fundamental principles of chemical shift and spin-spin coupling, and by following a rigorous experimental protocol, researchers can confidently use ¹H NMR to verify the structure and purity of this important fluorinated building block, ensuring data integrity in drug discovery and development pipelines.

References

- SpectraBase. (n.d.). 2-(difluoromethyl)pyridine. Retrieved from SpectraBase. [Link: https://spectrabase.com/spectrum/3mzvGT8rGiI]

- Defense Technical Information Center. (1988). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Link: https://apps.dtic.

- Alonso, M. E., et al. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 22(11), 2003. [Link: https://www.mdpi.com/1420-3049/22/11/2003]

- Zilanov, A. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine Notes, 4(113). [Link: http://notes.fluorine1.ru/public/2017/4_2017/letters/letter_3.html]

- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link: https://www.cif.iastate.

- Reich, H. J. (2020). 1H NMR Chemical Shifts. Organic Chemistry Data. [Link: https://www.organicchemistrydata.org/hansreich/resources/nmr/?

- Alfa Chemistry. (n.d.). 19F Coupling Constants Table. [Link: https://organofluorine.alfa-chemistry.com/resource/19f-coupling-constants-table.html]

- ChemicalBook. (n.d.). 2,5-Difluoropyridine(84476-99-3) 1H NMR spectrum. [Link: https://www.chemicalbook.com/spectrum/84476-99-3_1HNMR.htm]

- Jaudonet, C., & Grygorenko, O. O. (2025). Intermolecular effects on spin–spin coupling and magnetic shielding constants in gaseous difluoromethane. ResearchGate. [Link: https://www.researchgate.net/publication/222450860_Intermolecular_effects_on_spin-spin_coupling_and_magnetic_shielding_constants_in_gaseous_difluoromethane]

- ChemicalBook. (n.d.). Pyridine(110-86-1) 1H NMR spectrum. [Link: https://www.chemicalbook.com/spectrum/110-86-1_1HNMR.htm]

- Amrollahi, M. A. (2014). Synthesis of Fluorinated Pyridines as 19F NMR pH Indicators. Journal of Advances in Chemistry, 10(3). [Link: https://cirworld.com/index.php/jac/article/view/2275]

- University of California, Riverside. (n.d.). NMR Sample Preparation. [Link: https://nmr.ucr.

- Edgar, M., et al. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine. Journal of Fluorine Chemistry, 224, 35-44. [Link: https://www.sciencedirect.com/science/article/abs/pii/S002211391930095X]

- Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link: https://www.nanalysis.com/nmr-blog/2024/2/29/guide-preparing-a-sample-for-nmr-analysis-part-i]

- Perera, S. A., & Bartlett, R. J. (1996). Vicinal fluorine-proton coupling constants. Magnetic Resonance in Chemistry, 34(9), 735-741. [Link: https://pubmed.ncbi.nlm.nih.gov/8805626/]

- Reich, H. J. (2020). 19F NMR Coupling Constants. Organic Chemistry Data. [Link: https://www.organicchemistrydata.org/hansreich/resources/nmr/?

- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link: https://www.organomation.

- Frontier, A. (n.d.). How to Get a Good 1H NMR Spectrum. University of Rochester Department of Chemistry. [Link: https://www.sas.rochester.edu/chm/resource/how-to/nmr-1h.php]

- LibreTexts Chemistry. (2021). 14.12: Coupling Constants Identify Coupled Protons. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/14%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/14.12%3A_Coupling_Constants_Identify_Coupled_Protons]

- Thomas, W. A., & Griffin, G. E. (1970). The NMR spectra of some fluorinated pyridine derivatives. Organic Magnetic Resonance, 2(5), 503-525. [Link: https://onlinelibrary.wiley.com/doi/abs/10.1002/mrc.1270020511]

- ResearchGate. (n.d.). The general NMR spectral characteristics of 3-fluoro-3,6-dihydropyridines 2a-k. [Link: https://www.researchgate.net/figure/The-general-NMR-spectral-characteristics-of-3-fluoro-3-6-dihydropyridines-2a-k_fig2_265895859]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyridine(110-86-1) 1H NMR [m.chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. How To [chem.rochester.edu]

- 6. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

Technical Guide: Mass Spectrometry Fragmentation of 2-(Difluoromethoxy)pyridine

Executive Summary

This technical guide details the fragmentation mechanics of 2-(Difluoromethoxy)pyridine (CAS: 22753-60-2), a critical fluorinated building block in medicinal chemistry. It distinguishes between Electron Ionization (EI) and Electrospray Ionization (ESI) pathways, providing researchers with diagnostic ion signatures required for impurity profiling, metabolite identification, and quality control.

The fragmentation behavior is dominated by the stability of the pyridine ring and the lability of the difluoromethyl ether linkage. This guide utilizes mechanistic first principles derived from analogous fluorinated heteroaromatics to establish a self-validating identification protocol.

Part 1: Structural Context & Ionization Physics

Physicochemical Properties

-

Molecular Formula:

-

Exact Mass: 145.034 g/mol

-

Key Structural Features:

-

Pyridine Nitrogen: Acts as a proton acceptor in ESI (

due to electron-withdrawing -

Difluoromethoxy Group: A lipophilic hydrogen bond donor. The

bonds are strong, but the

-

Ionization Modalities[1][2]

-

Hard Ionization (EI, 70 eV): Generates odd-electron radical cations (

). Fragmentation is driven by radical site initiation and inductive cleavage. -

Soft Ionization (ESI, Positive Mode): Generates even-electron pseudomolecular ions (

). Fragmentation (CID) is driven by proton mobility and neutral losses.

Part 2: Fragmentation Mechanics (The Core)

Electron Ionization (EI) Pathway

In GC-MS analysis, the molecular ion (

-

Primary Cleavage (

-Cleavage): The radical site on the ether oxygen induces homolytic cleavage of the -

Secondary Decomposition: The m/z 94 ion undergoes ring contraction via the loss of Carbon Monoxide (CO, 28 Da), generating the pyrrole-like radical cation at m/z 66 .

-

Terminal Fragmentation: Further loss of Hydrogen Cyanide (HCN, 27 Da) yields the cyclopropenyl cation at m/z 39 .

Electrospray Ionization (ESI) Pathway

In LC-MS/MS, the protonated molecule (

-

Neutral Loss of Difluorocarbene (

): A charge-remote fragmentation or proton-transfer mediated rearrangement leads to the expulsion of neutral difluorocarbene (50 Da). This generates the protonated 2-pyridone at m/z 96 . -

Alternative Loss (HF Elimination): An intramolecular hydrogen bond interaction can facilitate the loss of Hydrogen Fluoride (HF, 20 Da), resulting in a characteristic peak at m/z 126 .

Part 3: Visualization of Fragmentation Pathways

The following diagram illustrates the divergent pathways for EI and ESI, highlighting the critical mass shifts.

Caption: Divergent fragmentation pathways showing radical losses in EI (red) versus neutral losses in ESI (blue).

Part 4: Diagnostic Data & Interpretation

Diagnostic Ion Table

Use this table to validate spectral data. If these relative ratios deviate significantly, consider co-eluting impurities or isobaric interference.

| Ionization Mode | m/z | Ion Identity | Mechanism | Relative Abundance (Est.) |

| EI (70 eV) | 145 | Molecular Ion ( | Ionization | 40-60% |

| 94 | Base Peak ( | Loss of | 100% | |

| 66 | Pyrrole Cation ( | Loss of CO | 30-50% | |

| 39 | Hydrocarbon Fragment | Loss of HCN | 20-40% | |

| ESI (+) | 146 | Precursor ( | Protonation | Variable (Source dependent) |

| 126 | Fragment ( | HF Elimination | 10-30% | |

| 96 | Fragment ( | Loss of | 50-80% |

Expert Insight: The "Pyridone Trap"

Crucial for Data Interpretation: In both EI and ESI, the molecule tends to revert to the 2-pyridone structure (m/z 94 in EI, m/z 96 in ESI).

-

Why this matters: If you are studying metabolites, a metabolic cleavage of the difluoromethyl group will yield the exact same fragment as the instrument-induced fragmentation.

-

Differentiation: To distinguish metabolic cleavage from in-source fragmentation, monitor the retention time. The metabolite (2-pyridone) is significantly more polar and will elute earlier than the parent 2-(difluoromethoxy)pyridine in Reverse Phase LC.

Part 5: Experimental Protocols

LC-MS/MS Method (Targeted Quantitation)

Objective: High-sensitivity detection using Multiple Reaction Monitoring (MRM).

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid (Proton source).

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 5 minutes.

-

MS Source Settings (ESI+):

-

Capillary Voltage: 3500 V.

-

Gas Temp: 300°C.

-

Fragmentor Voltage: Keep low (80-100V) to prevent in-source loss of the labile

group.

-

-

MRM Transitions:

-

Quantifier: 146.0

96.0 (CE: 15-20 eV). -

Qualifier: 146.0

126.0 (CE: 10-15 eV).

-

GC-MS Method (Purity Analysis)

Objective: Structural confirmation and impurity profiling.

-

Inlet: Split mode (20:1), 250°C.

-

Column: HP-5ms or equivalent (30m x 0.25mm x 0.25µm).

-

Oven: 60°C (1 min hold)

20°C/min -

Source: EI, 70 eV, 230°C.

-

Scan Range: m/z 35–200.

-

Note: Ensure solvent delay is set to avoid filament damage, but start scanning by 2.5 min to catch early eluters.

-

Part 6: Workflow Visualization

Caption: Standardized LC-MS/MS workflow for targeted analysis of 2-(difluoromethoxy)pyridine.

References

-

National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectral Library (NIST23) - Electron Ionization (EI) Data for Pyridine Derivatives. NIST Standard Reference Data.[1][2][3] [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry: Fragmentation Patterns of Ethers and Aromatics. (Mechanistic principles of alpha-cleavage and CO loss). [Link]

-

ResearchGate. (2015).[4] Fragmentation reactions using electrospray ionization mass spectrometry: Structural elucidation of synthetic products.[5] (Principles of ESI-CID fragmentation). [Link]

Sources

- 1. mswil.com [mswil.com]

- 2. Pyridine [webbook.nist.gov]

- 3. Pyridine, 2-methyl- [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

Spectroscopic Characterization of 2-(Difluoromethoxy)pyridine: A Guide to Vibrational Modes and FT-IR Analysis

Executive Summary: The Fluorine Effect

In modern medicinal chemistry, 2-(Difluoromethoxy)pyridine (2-DFMP) represents a critical scaffold. The difluoromethoxy group (

For the analytical chemist, this molecule presents a unique spectroscopic challenge. The strong electronegativity of the fluorine atoms coupled with the resonance of the pyridine ring creates a complex vibrational landscape. This guide provides a definitive workflow for the acquisition and interpretation of the FT-IR spectrum of 2-DFMP, moving beyond simple peak-picking to a structural understanding of vibrational causality.

Experimental Protocol: High-Fidelity Acquisition

The physical state of 2-DFMP (a liquid at ambient temperature) dictates the use of Attenuated Total Reflectance (ATR) for robust, reproducible data. Transmission cells (KBr/NaCl windows) are discouraged due to the difficulty in controlling pathlength for the highly absorbing C-F bands.

Instrumentation & Configuration

-

Spectrometer: FT-IR with a Michelson interferometer (e.g., Bruker Vertex or Thermo Nicolet iS50).

-

Detector: DTGS (Deuterated Triglycine Sulfate) is sufficient; MCT (Mercury Cadmium Telluride) is recommended only if time-resolved kinetics are required.

-

Beam Splitter: KBr (standard mid-IR range: 4000–400 cm⁻¹).

-

Accessory: Single-bounce Diamond ATR.

-

Why Diamond? The C-F stretching vibrations (1000–1300 cm⁻¹) are among the strongest in organic chemistry. Zinc Selenide (ZnSe) is softer and susceptible to scratching, while Germanium (Ge) has a high refractive index that lowers penetration depth, potentially suppressing weak overtone bands necessary for full characterization [2].

-

Acquisition Parameters (SOP)

-

Resolution: Set to 2 cm⁻¹ . Standard 4 cm⁻¹ is insufficient to resolve the hyperfine splitting often seen in the aromatic C-H out-of-plane bending regions.

-

Scans: Accumulate 32 to 64 scans to maximize Signal-to-Noise (S/N) ratio.

-

Apodization: Blackman-Harris 3-Term . This function minimizes spectral leakage (side-lobes) around the intense C-F bands, which can otherwise be mistaken for impurity peaks.

-

Atmospheric Correction: Mandatory . The pyridine ring breathing mode (~990 cm⁻¹) lies dangerously close to the fine structure of the rotational-vibrational bands of atmospheric water vapor.

Vibrational Mode Assignment & Spectral Analysis[1][2]

The spectrum of 2-DFMP is a superposition of two distinct vibrational domains: the heteroaromatic Pyridine Ring and the substituent Difluoromethoxy Group .

The High-Frequency Region (3200 – 2800 cm⁻¹)

This region is subtle but diagnostic. The inductive effect of the fluorine atoms shifts the aliphatic C-H stretch.

| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment Logic |

| 3080 – 3010 | Aromatic C-H Stretch. Typical of heteroaromatics. Multiple weak bands corresponding to the protons at positions 3, 4, 5, and 6 on the pyridine ring. | |

| ~3000 – 2980 | Difluoromethyl C-H Stretch. Unlike typical alkyl C-H stretches (2950–2850 cm⁻¹), the |

The Fingerprint & Skeletal Region (1600 – 1300 cm⁻¹)

These bands confirm the integrity of the pyridine core.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment Logic |

| 1595 ± 5 | Strong | Quadrant Stretching. The asymmetric stretching of the C=N bond. This band is sensitive to substitution at the 2-position. | |

| 1575 ± 5 | Med-Strong | Skeletal Ring Stretch. Characteristic of conjugated cyclic systems (analogous to benzene's 1580 cm⁻¹ band). | |

| 1470 ± 10 | Medium | In-Plane Bending. Interaction between C-H in-plane bending and ring stretching vibrations. |

The "Fluorine-Ether" Zone (1300 – 1000 cm⁻¹)

Critical Analysis: This is the most complex region. The C-F and C-O stretches are coupled. The

-

1300 – 1100 cm⁻¹ (Very Strong):

Stretches. The-

Diagnostic Feature: Look for a "doublet of doublets" or a complex multiplet in this range. The presence of the oxygen atom adjacent to the

creates an anomeric effect, stabilizing the gauche conformation and influencing these frequencies [4].

-

-

1080 – 1050 cm⁻¹ (Strong):

Asymmetric Stretch. The ether linkage attached to the electron-deficient pyridine ring typically absorbs at a higher frequency than aliphatic ethers.

Low Frequency & Ring Breathing (< 1000 cm⁻¹)

-

995 ± 5 cm⁻¹: Pyridine Ring Breathing. This is the "pulse" of the molecule. It represents the symmetric expansion and contraction of the entire ring. Substitution at the 2-position usually intensifies this band compared to unsubstituted pyridine.

-

780 – 740 cm⁻¹:

Out-of-Plane (OOP) Bending. Diagnostic for substitution patterns. For 2-substituted pyridines, this band is strong and indicates the specific ortho-substitution geometry.

Analytical Workflow Visualization

The following diagram illustrates the logical pathway for assigning the vibrational modes of 2-DFMP, distinguishing between the stable aromatic core and the rotameric substituent.

Figure 1: Logic flow for the spectral deconvolution of 2-DFMP, prioritizing the separation of the fluorinated substituent effects from the aromatic core.

Mechanistic Insight: The Anomeric Effect

When analyzing the region between 1000–1300 cm⁻¹, researchers must account for the generalized anomeric effect . The lone pairs on the ether oxygen interact with the antibonding orbital (

-

Consequence: This interaction shortens the C-O bond (increasing its vibrational frequency) and lengthens the C-F bond (decreasing its frequency slightly, though it remains high energy).

-

Observation: This results in a vibrational coupling that makes the C-F and C-O bands appear as a "super-band" complex rather than distinct, isolated peaks. In drug development, monitoring shifts in this "super-band" can indicate changes in the local electronic environment if the pyridine ring is further substituted [5].

References

-

Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen bond donor properties of the difluoromethyl group. The Journal of Organic Chemistry. Link

-

Griffiths, P. R., & de Haseth, J. A. (2007). Fourier Transform Infrared Spectrometry (2nd ed.). Wiley-Interscience. (Standard reference for ATR depth of penetration mechanics). Link

-

Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Authoritative source for C-F and Pyridine assignments). Link

- Katritzky, A. R., & Taylor, P. J. (1971). Infrared Spectra of Heterocyclic Compounds. Physical Methods in Heterocyclic Chemistry.

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Centres. Journal of Medicinal Chemistry. Link

potential research areas for 2-(Difluoromethoxy)pyridine

Technical Whitepaper: Strategic Applications of 2-(Difluoromethoxy)pyridine in Medicinal Chemistry and Agrochemistry

Executive Summary

The 2-(difluoromethoxy)pyridine moiety represents a high-value structural motif in modern drug discovery and agrochemical development. Positioned at the intersection of lipophilicity modulation and metabolic stability, this group (

Part 1: Physicochemical Profile & The Fluorine Effect

The difluoromethoxy group is not merely a "capped" alcohol or a "light" trifluoromethoxy group; it is a functional group with unique electronic and steric properties.

The Lipophilic Hydrogen Bond Donor (Lipophilic HBD)

Unlike the chemically inert trifluoromethoxy group (

-

Lipophilicity Modulation: The fluorine atoms lower the basicity of the ether oxygen, reducing its desolvation penalty compared to a methoxy group. This often results in a higher LogP, facilitating membrane permeability.

-

Conformational Bias: The anomeric effect and the potential for intramolecular hydrogen bonding (e.g., between the

proton and the pyridine nitrogen) can lock the molecule into a specific bioactive conformation, reducing the entropic cost of binding.

Comparative Metrics

| Property | Methoxy ( | Difluoromethoxy ( | Trifluoromethoxy ( |

| Electronic Effect ( | -0.27 (Donor) | 0.14 (Weak Withdrawing) | 0.35 (Strong Withdrawing) |

| H-Bond Capability | Acceptor only | Donor & Weak Acceptor | None |

| Metabolic Stability | Low (O-demethylation) | High (C-F bond strength) | Very High |

| Lipophilicity ( | -0.02 | 0.60 | 1.04 |

Part 2: Synthetic Methodologies & Regioselectivity

The synthesis of 2-(difluoromethoxy)pyridine is complicated by the ambident nature of the 2-hydroxypyridine/2-pyridone starting material.

The N- vs. O-Alkylation Challenge

2-Hydroxypyridine exists in equilibrium with its tautomer, 2-pyridone.[1] Direct alkylation with chlorodifluoromethane (

-

N-Alkylation Pathway: Favored by polar protic solvents and hard electrophiles (charge control).

-

O-Alkylation Pathway: Favored by non-polar solvents, silver salts (Ag+ coordinates to Nitrogen, blocking it), or "hard" leaving groups.

Strategic Synthesis Protocols

Protocol A: Silver-Mediated O-Alkylation (High Selectivity)

-

Reagents: 2-Hydroxypyridine (1.0 eq),

(1.0 eq), -

Solvent: Toluene or DMF (anhydrous).

-

Mechanism: The silver cation coordinates to the pyridine nitrogen, forcing the electrophile to attack the oxygen.

-

Outcome: >90% regioselectivity for the O-isomer.

Protocol B: Radical Deoxydifluoromethylation (Late-Stage) For complex substrates where the pyridine ring is already built, converting a 2-hydroxypyridine directly to the ether via radical mechanisms avoids tautomer issues.

-

Reagents: Alcohol substrate, Zinc sulfinate reagent (

), oxidant (TBHP).

Visualization of Synthetic Pathways

Caption: Divergent synthetic pathways for 2-hydroxypyridine functionalization. Path B (Green) is required for the target ether scaffold.

Part 3: Medicinal Chemistry Applications

Bioisosterism: The Pyridine-N-Oxide Mimic

A critical, often overlooked application is the use of 2-(difluoromethoxy)pyridine as a bioisostere for Pyridine-N-Oxide .

-

The Problem: Pyridine-N-oxides are potent hydrogen bond acceptors but suffer from poor metabolic stability (rapid reduction back to pyridine in vivo) and low permeability.

-

The Solution: The 2-(difluoromethoxy) group mimics the electronic polarization of the N-oxide but is metabolically robust. The

proton provides a dipole orientation similar to the N-O bond vector.

Metabolic Blocking (The "Fluorine Wall")

Replacing a 2-methoxy group with 2-difluoromethoxy blocks oxidative O-demethylation.

-

Mechanism: The strong electron-withdrawing effect of the two fluorine atoms (

) reduces the electron density on the ether oxygen, preventing the formation of the oxonium radical intermediate required for CYP450-mediated oxidation. -

Result: Extended half-life (

) and reduced clearance.

SAR Logic Flow

Caption: Structure-Activity Relationship (SAR) logic for replacing methoxy with difluoromethoxy groups.

Part 4: Agrochemical Frontiers

In agrochemistry, the 2-(difluoromethoxy)pyridine moiety is utilized to enhance environmental stability and pest selectivity.

-

Key Intermediate: 5-Chloro-2-(difluoromethoxy)pyridine (CAS 1214323-40-6) is a versatile building block. The chlorine atom at C5 allows for cross-coupling (Suzuki-Miyaura) to attach complex aryl or heteroaryl tails, while the C2-difluoromethoxy group provides the necessary lipophilicity for cuticular penetration in insects or leaves.

-

Herbicide Design: The group is stable to hydrolysis in soil (pH 5-9), unlike simple esters, ensuring the active ingredient reaches the target enzyme (e.g., PDS inhibitors or ALS inhibitors).

References

-

Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the Lipophilic Hydrogen Bond Donor Concept." Journal of Medicinal Chemistry. Link

-

Zhou, S., et al. (2021).[2] "Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines." Journal of Organic Chemistry. Link[2]

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

-

Tung, T. T., & Nguyen, T. Q. (2021). "2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide." RSC Medicinal Chemistry. Link

-

BenchChem. "5-Bromo-2-(difluoromethoxy)pyridine Technical Data." Link

Sources

Application Note & Protocol: A Two-Step Synthesis of 2-(Difluoromethoxy)pyridine from 2-Chloropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis of 2-(difluoromethoxy)pyridine, a valuable building block in medicinal and agrochemical research, starting from the readily available 2-chloropyridine. The synthetic strategy involves a two-step process: the hydrolysis of 2-chloropyridine to 2-hydroxypyridine (2-pyridone), followed by O-difluoromethylation. This application note offers in-depth protocols, explains the mechanistic rationale behind the experimental choices, and provides guidance on purification and characterization of the final product.

Introduction

The introduction of fluorine-containing moieties into organic molecules is a widely employed strategy in drug discovery to modulate key physicochemical and biological properties such as metabolic stability, lipophilicity, and binding affinity. The difluoromethoxy (-OCF2H) group, in particular, has garnered significant interest as a bioisostere for hydroxyl, thiol, or amine groups, owing to its ability to act as a lipophilic hydrogen bond donor.[1] The target molecule, 2-(difluoromethoxy)pyridine, serves as a crucial intermediate for the synthesis of more complex bioactive compounds. This guide outlines a reliable and accessible synthetic route from 2-chloropyridine.

Synthesis Strategy: A Two-Step Approach

A direct nucleophilic substitution of the chloride in 2-chloropyridine with a difluoromethoxide anion presents significant challenges due to the instability of the difluoromethoxide anion. Therefore, a more robust two-step approach is employed, as illustrated below. This strategy leverages the well-established reactivity of 2-chloropyridine and provides a practical route to the desired product.

Sources

Application Note: Strategic Reagents for the Difluoromethoxylation of Pyridines

From Pyridone O-Alkylation to Direct C-H Functionalization

Executive Summary

The difluoromethoxy group (

However, the synthesis of 2-(difluoromethoxy)pyridines is complicated by the ambident nucleophilicity of the pyridine/pyridone tautomeric system. This guide delineates two distinct strategic workflows:

-

The "Carbene Route": O-selective alkylation of pyridones using difluorocarbene precursors (Scalable, Cost-effective).

-

The "Radical Route": Direct C-H difluoromethoxylation of pyridines using redox-active reagents (Late-stage Functionalization).

Strategic Analysis: The Selectivity Challenge

The primary challenge in synthesizing difluoromethoxypyridines lies in the competition between N-alkylation (forming

-

Electronic Factors: The pyridone oxygen is harder (in HSAB terms) but the nitrogen is often more nucleophilic in polar aprotic solvents.

-

Reagent Control: Difluorocarbene (

) is an electrophilic species. Its capture by the pyridone anion dictates the regioselectivity. -

Solvent Effects: Non-polar solvents favor O-alkylation by tightening the ion pair at nitrogen, whereas polar aprotic solvents (DMF, NMP) can increase N-alkylation rates unless specific bases (e.g.,

) are used to leverage the "Ceasium Effect."

Workflow Decision Tree

Figure 1: Decision matrix for selecting the appropriate difluoromethoxylation strategy based on starting material availability.

Reagent Deep Dive

Reagent Class A: Difluorocarbene Precursors (For Pyridones)

1. Sodium Chlorodifluoroacetate (

-

Role: Solid, shelf-stable source of difluorocarbene.

-

Mechanism: Thermal decarboxylation at 90–110°C generates

. -

Pros: Easy to handle, no gas cylinders required, inexpensive.

-

Cons: Requires elevated temperatures; sensitive to water (hydrolysis of

to -

Best For: Gram-scale synthesis of 2-(difluoromethoxy)pyridines from 2-pyridones.

2. Chlorodifluoromethane (

-

Role: Gaseous source of

via base-mediated elimination. -

Mechanism: Deprotonation by base (

or -

Pros: Highly atom-economical, often cleaner reaction profiles.

-

Cons: Environmental regulation (Ozone Depleting Substance - restricted in some regions), requires autoclave or gas bubbling setup.

Reagent Class B: Radical Precursors (For Direct C-H)

3. Ngai’s Reagent (N-difluoromethoxypyridinium salts)

-

Role: Redox-active reagent for radical transfer.

-

Mechanism: Single Electron Transfer (SET) via photoredox catalysis generates the

radical.[1] -

Pros: Allows direct functionalization of arenes/pyridines without pre-functionalization (no pyridone needed). Mild conditions (Room Temp, Blue LED).

-

Cons: Reagent requires synthesis (though shelf-stable); lower yields on electron-deficient heterocycles compared to electron-rich ones.

Detailed Protocols

Protocol A: O-Difluoromethylation of 2-Pyridones using Sodium Chlorodifluoroacetate

Target: Synthesis of 2-(difluoromethoxy)pyridine from 2-pyridone.

Materials:

-

Substrate: 2-Pyridone (1.0 equiv)

-

Reagent: Sodium chlorodifluoroacetate (2.5 equiv)

-

Base: Cesium carbonate (

) (1.5 equiv) - Critical for O-selectivity. -

Solvent: Anhydrous DMF or NMP (0.2 M concentration)

Step-by-Step Methodology:

-

Setup: In a flame-dried pressure tube or heavy-walled flask, charge the 2-pyridone,

, and sodium chlorodifluoroacetate. -

Solvent Addition: Add anhydrous DMF under an argon atmosphere. Note: Moisture causes rapid quenching of the carbene intermediate.

-

Thermal Activation: Seal the vessel and heat to 100°C for 12–18 hours.

-

Why 100°C? Decarboxylation of the reagent is slow below 90°C.

-

-

Workup: Cool to room temperature. Dilute with ethyl acetate and wash extensively with water/brine (3x) to remove DMF.

-

Purification: The crude mixture will contain the O-isomer (desired) and N-isomer (byproduct). Separation via silica gel chromatography is usually effective (O-isomer is typically less polar).

Mechanistic Pathway (Protocol A):

Figure 2: Mechanism of base-mediated decarboxylative difluoromethoxylation.

Protocol B: Direct C-H Difluoromethoxylation (Photoredox)

Target: Late-stage functionalization of a complex pyridine scaffold.

Materials:

-

Substrate: Pyridine derivative (1.0 equiv)

-

Reagent: Ngai's Reagent (N-difluoromethoxy-4-cyanopyridinium triflate) (1.5 equiv)

-

Catalyst:

(1-2 mol%) -

Solvent: Acetonitrile (

) -

Light Source: Blue LED (450 nm)

Step-by-Step Methodology:

-

Preparation: In a glovebox or under strict

flow, combine the pyridine substrate, Ngai's reagent, and photocatalyst in a clear vial. -

Degassing: Dissolve in degassed

. Sparge with nitrogen for 10 minutes to remove oxygen (oxygen quenches the excited state of the catalyst). -

Irradiation: Seal the vial and irradiate with Blue LEDs at room temperature for 24 hours. Stir vigorously.

-

Mechanism Check: The excited Ir(III)* reduces the reagent, releasing the

radical. This radical adds to the pyridine ring (usually at electron-rich positions or C2/C4 depending on Minisci-type rules). -

Workup: Remove solvent in vacuo. Purify directly via flash chromatography.

Comparative Data & Troubleshooting

Reagent Selection Guide

| Reagent | State | Primary Mechanism | Selectivity (O vs N) | Scalability | Cost |

| Solid | Carbene Insertion | Moderate (Base dependent) | High | Low | |

| Gas | Carbene Insertion | Moderate | High (Industrial) | Low | |

| Ngai's Reagent | Solid | Radical Addition | N/A (C-H activation) | Low (Discovery) | High |

| Liquid | Alkylation | Poor (Favors N) | Moderate | Low |

Troubleshooting "The Senior Scientist's Notes"

-

Problem: Low yield in Protocol A (Carbene).

-

Diagnosis: Wet solvent.

reacts with water to form -

Fix: Use freshly distilled DMF and store

in a desiccator.

-

-

Problem: Exclusive N-alkylation observed.

-

Diagnosis: Counter-ion effect. Small cations (

, -

Fix: Switch to

or add 18-crown-6 ether to sequester the cation, leaving the oxygen "naked" and more nucleophilic.

-

-

Problem: Regioisomer mixtures in Protocol B (Radical).

-

Diagnosis: Radical addition is governed by SOMO-HOMO interactions.

-

Fix: Block sensitive positions or use protonation (add TFA) to activate the pyridine ring, directing the nucleophilic radical to the C2/C4 positions (Minisci selectivity).

-

References

-

Chen, F., et al. "Difluoromethylation of thiols, phenols, and thiophenols with sodium chlorodifluoroacetate." Journal of Organic Chemistry, 2013.

-

Zhang, Q., et al. "Direct C-H Difluoromethoxylation of Arenes and Heteroarenes." Chemical Science, 2019. (Ngai Group - Development of Radical Reagents).

-

Fier, P. S., & Hartwig, J. F. "Copper-mediated difluoromethylation of aryl iodides and bromides." Angewandte Chemie International Edition, 2013.

-

Zafrani, Y., et al. "Difluoromethoxylation of arenes: a review." Journal of Fluorine Chemistry, 2018.[2]

Sources

Application Note: Synthesis and Mechanistic Insights into the Formation of 2-(Difluoromethoxy)pyridine

Abstract

The introduction of the difluoromethoxy (–OCF₂H) group into heterocyclic scaffolds is a paramount strategy in modern medicinal chemistry, imparting unique physicochemical properties that can enhance metabolic stability, lipophilicity, and target binding affinity.[1][2] 2-(Difluoromethoxy)pyridine, a key building block, serves as a valuable precursor in the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[3][4] This application note provides a comprehensive guide to the reaction mechanism for the formation of 2-(Difluoromethoxy)pyridine, focusing on the O-difluoromethylation of 2-hydroxypyridine using chlorodifluoromethane. We present a detailed, field-proven protocol, elucidate the underlying chemical principles, and offer insights into reaction optimization and safety considerations for researchers and drug development professionals.

Introduction: The Significance of the Difluoromethoxy Moiety

The difluoromethyl group (–CF₂H) is considered a lipophilic bioisostere of functional groups like hydroxyl (–OH) or thiol (–SH), capable of acting as a hydrogen bond donor.[5] When incorporated as a difluoromethoxy (–OCF₂H) group, it offers a unique combination of properties:

-

Metabolic Stability: The strong C-F bonds are resistant to oxidative metabolism, often increasing the half-life of a drug candidate.

-

Lipophilicity Modulation: The –OCF₂H group can fine-tune the lipophilicity (logP) of a molecule, which is critical for optimizing its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Conformational Control: The steric and electronic nature of the group can influence the molecule's conformation, potentially locking it into a bioactive shape for enhanced target engagement.

-

Improved pKa: It can modulate the basicity of the pyridine nitrogen, influencing solubility and receptor interactions.

Given these advantages, robust and scalable synthetic routes to molecules like 2-(Difluoromethoxy)pyridine are of high value to the pharmaceutical industry.[2][]

Reaction Mechanism: O- vs. N-Difluoromethylation of 2-Hydroxypyridine

The synthesis of 2-(Difluoromethoxy)pyridine is typically achieved by the reaction of 2-hydroxypyridine with a difluorocarbene precursor. 2-Hydroxypyridine exists in a tautomeric equilibrium with its pyridone form, presenting an ambident nucleophile with reactive sites at both the oxygen and nitrogen atoms. This leads to a potential mixture of O-alkylated (desired product) and N-alkylated (side-product) compounds.[7][8][9]

The most common and industrially viable source for this transformation is chlorodifluoromethane (CHClF₂, also known as Freon-22).[7][8][9] The reaction proceeds via the in-situ generation of difluorocarbene (:CF₂), a highly reactive electrophilic intermediate.

Step 1: Generation of Difluorocarbene

Under strongly basic conditions, chlorodifluoromethane is deprotonated to form a transient trichloromethyl anion. This anion rapidly undergoes α-elimination of a chloride ion to generate difluorocarbene.

Caption: Generation of difluorocarbene from chlorodifluoromethane.

Step 2: Nucleophilic Attack and Product Formation

The 2-hydroxypyridine tautomer is deprotonated by the base to form the pyridin-2-olate anion. This anion then acts as a nucleophile, attacking the electrophilic difluorocarbene. The resulting intermediate is subsequently protonated (typically by the solvent or during workup) to yield the final products.

The selectivity between O-alkylation and N-alkylation is a critical aspect of this synthesis. The outcome is governed by the principles of Hard and Soft Acids and Bases (HSAB) theory. The oxygen atom is a "harder" nucleophilic center, while the nitrogen is "softer." The highly reactive, "hard" difluorocarbene tends to react preferentially at the harder oxygen site, leading to the desired 2-(Difluoromethoxy)pyridine. However, reaction conditions such as the choice of solvent, base, and counter-ion can influence the charge distribution in the anion and thus the product ratio.[7][8]

Caption: Step-by-step experimental workflow for synthesis.

Step-by-Step Procedure

-

Reactor Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, a thermometer, and a reflux condenser (connected to a caustic scrubber), add 2-hydroxypyridine (1.0 equiv), sodium hydroxide (2.5 equiv), tetrabutylammonium bromide (0.1 equiv), and dioxane.

-

Scientist's Note: A mechanical stirrer is essential to ensure efficient mixing between the aqueous and organic phases. The caustic scrubber is a critical safety measure to neutralize any unreacted, toxic CHClF₂ gas.

-

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.

-

Reagent Addition: Begin bubbling chlorodifluoromethane gas through the vigorously stirred solution via the subsurface gas inlet tube. Maintain the internal temperature between 5-10 °C.

-

Scientist's Note: Subsurface addition maximizes the gas-liquid interface, promoting efficient reaction. Careful temperature control is vital to prevent excessive pressure buildup and to control the exothermic reaction.

-

-

Reaction Monitoring: Continue the reaction for 4-6 hours. Monitor the consumption of the starting material by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quenching and Extraction: Once the reaction is complete, stop the gas flow and slowly quench the reaction by adding cold water. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).

-